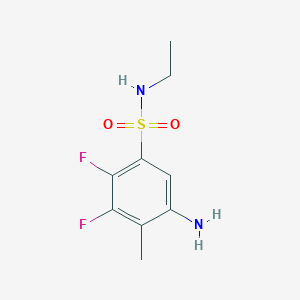![molecular formula C13H19N3O2 B13218383 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13218383.png)
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid is a chemical compound that features a piperazine ring substituted with a propan-2-yl group and a pyridine ring substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 4-(Propan-2-yl)piperazine with a pyridine derivative under specific conditions to introduce the carboxylic acid group. The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties
作用機序
The mechanism of action of 5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-(Propan-2-yl)piperazine: A related compound with similar structural features but lacking the pyridine carboxylic acid group.
Pyridine-3-carboxylic acid: Another related compound that contains the pyridine carboxylic acid group but lacks the piperazine ring.
Uniqueness
5-[4-(Propan-2-yl)piperazin-1-yl]pyridine-3-carboxylic acid is unique due to its combination of a piperazine ring and a pyridine carboxylic acid group. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
5-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O2/c1-10(2)15-3-5-16(6-4-15)12-7-11(13(17)18)8-14-9-12/h7-10H,3-6H2,1-2H3,(H,17,18) |
InChIキー |
NYWWJJDQJKGZTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2=CN=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13218303.png)
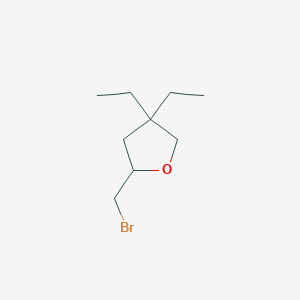

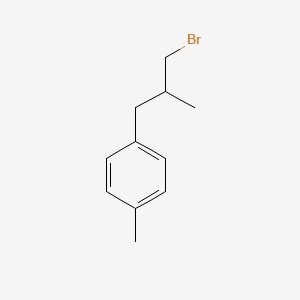
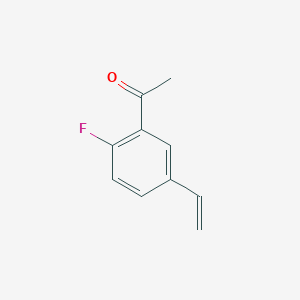
![2-[2-(Bromodifluoromethyl)-5-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13218327.png)

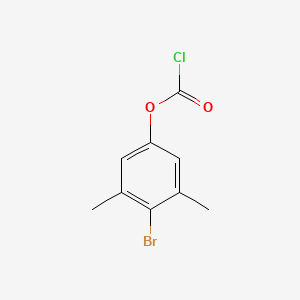
![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
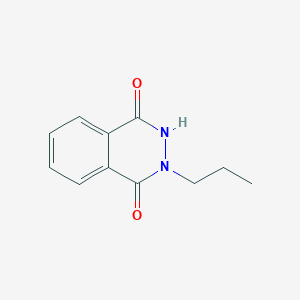
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)
